molecular formula C10H8N4S B6574432 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 1021009-44-8

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6574432
CAS No.: 1021009-44-8
M. Wt: 216.26 g/mol
InChI Key: LXYQZOLPCRPQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic compound that features both an imidazole and a pyridine ring

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it continues to be an important synthon in the development of new drugs . The ongoing challenge of antimicrobial resistance (AMR) in drug therapy underscores the need for the development of new drugs that overcome these problems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-mercapto-1-methylimidazole. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-[(1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile: Lacks the methyl group on the imidazole ring.

    2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine: Lacks the nitrile group.

Uniqueness

The presence of both the nitrile group and the methyl-substituted imidazole ring in 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile provides unique chemical properties, making it more versatile in various chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-14-6-5-13-10(14)15-9-8(7-11)3-2-4-12-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQZOLPCRPQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.